molecular formula C24H24N6O4 B12224147 methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B12224147
M. Wt: 460.5 g/mol
InChI Key: SZBKCDTWLSCNOJ-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a useful research compound. Its molecular formula is C24H24N6O4 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and comparisons with related compounds.

Structural Overview

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C24H24N6O4
Molecular Weight 460.5 g/mol
IUPAC Name Methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-[4-(1,2,4-triazol-4-ylmethyl)phenyl]carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate
InChI Key SZBKCDTWLSCNOJ-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a broad spectrum of biological activities, including antimicrobial effects. Triazoles have been recognized for their antifungal and antibacterial properties. A study reviewed various triazole derivatives and highlighted their effectiveness against numerous pathogens, suggesting that this compound may exhibit similar activities due to the presence of the triazole ring in its structure .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been suggested through its structural similarity to known COX-II inhibitors. Studies have shown that pyrazole derivatives can selectively inhibit COX-II with minimal side effects. For instance, certain pyrazole derivatives have demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs like Rofecoxib . This suggests that this compound could possess similar inhibitory effects.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its complex structure comprising multiple functional groups. The presence of methoxy and triazole moieties enhances its interaction with biological targets:

Compound NameStructure FeaturesBiological Activity
1-MethylpyrazoleSimple pyrazole ringAntifungal activity
3-AcetylpyrazoleAcetyl group on pyrazoleAnti-inflammatory
4-MethoxyphenylpyrazoleMethoxy group on phenylAntitumor properties
Methyl [(...)]Complex structure with methoxy and triazolePotential anti-inflammatory and antimicrobial

This table illustrates how variations in structure can lead to differences in biological activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives for their therapeutic potential. For example:

  • COX-II Inhibitory Activity : A series of pyrazole derivatives were synthesized and evaluated for their COX-II inhibitory activity. One derivative showed an IC50 value of 0.011 μM against COX-II protein, indicating a high potency compared to existing drugs .
  • Antimicrobial Evaluation : Various triazole-containing compounds were tested against a range of bacterial strains. Some exhibited MIC values as low as 0.125 μg/mL against resistant strains .

These findings underscore the importance of further research into the biological activities of this compound.

Properties

Molecular Formula

C24H24N6O4

Molecular Weight

460.5 g/mol

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-[4-(1,2,4-triazol-4-ylmethyl)phenyl]carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C24H24N6O4/c1-16(27-18-6-4-17(5-7-18)13-29-14-25-26-15-29)23-21(12-22(31)34-3)28-30(24(23)32)19-8-10-20(33-2)11-9-19/h4-11,14-15,28H,12-13H2,1-3H3

InChI Key

SZBKCDTWLSCNOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)CN2C=NN=C2)C3=C(NN(C3=O)C4=CC=C(C=C4)OC)CC(=O)OC

Origin of Product

United States

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